1-Methyl-2,3-dihydroindole;oxalic acid
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Overview
Description
1-Methyl-2,3-dihydroindole;oxalic acid is a compound that combines the structural features of 1-Methyl-2,3-dihydroindole and oxalic acid. Indole derivatives, such as 1-Methyl-2,3-dihydroindole, are significant in both natural products and synthetic compounds due to their biological activities and applications in various fields . Oxalic acid, a simple dicarboxylic acid, is known for its role in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydroindole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The process typically involves:
- Formation of a hydrazone intermediate.
- Cyclization of the hydrazone to form the indole ring.
- Reduction of the resulting indole to obtain 1-Methyl-2,3-dihydroindole .
Industrial Production Methods: Industrial production of 1-Methyl-2,3-dihydroindole often involves optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity . Oxalic acid is commercially produced through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: Conversion to indole derivatives using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxindoles to indoles using reducing agents such as zinc powder and hydrochloric acid.
Substitution: N-alkylation reactions to introduce alkyl groups at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Zinc powder in aqueous hydrochloric acid.
Substitution: Alkyl halides in the presence of bases like sodium hydride.
Major Products:
Scientific Research Applications
1-Methyl-2,3-dihydroindole;oxalic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydroindole derivatives involves interactions with various molecular targets and pathways:
Nuclear Receptors: Activation of nuclear receptors, such as aryl hydrocarbon receptor (AHR), which regulates gene expression.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signaling Molecules: Acting as signaling molecules to modulate biological processes.
Comparison with Similar Compounds
Indole: The parent compound of 1-Methyl-2,3-dihydroindole, known for its wide range of biological activities.
Oxindole: A related compound with similar structural features and biological activities.
Tryptophan Derivatives: Compounds like indole-3-acetic acid, which are derived from tryptophan and exhibit similar biological properties.
Uniqueness: The presence of both indole and oxalic acid moieties allows for unique chemical transformations and biological activities .
Properties
CAS No. |
114985-75-0 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole;oxalic acid |
InChI |
InChI=1S/C9H11N.C2H2O4/c1-10-7-6-8-4-2-3-5-9(8)10;3-1(4)2(5)6/h2-5H,6-7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XAYOLDCLLHAVQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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